![molecular formula C28H22N6O2S2 B12150065 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12150065.png)
2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C28H22N6O2S2 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a heterocyclic organic molecule notable for its complex structure and potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,2,4-triazole ring , a furan moiety , and a benzothiazole substituent , contributing to its unique chemical properties. Its molecular formula is C18H18N4O2S, with a molecular weight of approximately 366.43 g/mol. The presence of the triazole core is significant as this structural feature is associated with various biological activities.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit diverse biological activities, particularly in antimicrobial applications. A review highlighted that triazole derivatives show efficacy against various pathogens:
Activity Type | Pathogen | Reference |
---|---|---|
Antifungal | Candida albicans | |
Antibacterial | Staphylococcus aureus | |
Antiviral | Various viral strains |
In vitro studies have demonstrated that similar compounds exhibit significant antifungal activity against plant pathogens such as Physalospora piricola at concentrations as low as 50 µg/ml .
The mechanism by which triazole compounds exert their effects often involves the inhibition of key enzymes or pathways within the target organisms. For instance, the inhibition of the cytochrome bc1 complex has been identified as a target for antifungal activity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the furan and pyridine substituents.
- Attachment of the benzothiazole moiety through nucleophilic substitution.
Optimization of each step is crucial to achieving high yield and purity.
Case Studies
Several studies have focused on similar compounds to assess their biological potential:
- Triazole-Thioether Compounds : A series of novel triazole-thioether compounds were synthesized and evaluated for their antifungal properties against various pathogens. These compounds showed promising results with some exhibiting higher potency than standard antifungal agents .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the triazole ring can significantly affect biological activity. For example, varying substituents on the phenyl rings can enhance or diminish antimicrobial efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has shown promise in the following areas:
Antimicrobial Activity
Research indicates that compounds with a triazole moiety exhibit significant antimicrobial properties. A study evaluated various triazole derivatives and found that those similar to the target compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. In silico studies have indicated that it may inhibit specific cancer cell lines through mechanisms involving apoptosis. For instance, docking studies revealed favorable interactions with targets associated with cancer progression .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored. Preliminary studies suggest it may inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX), making it a candidate for further investigation in treating inflammatory diseases .
Pesticidal Properties
Research has indicated that derivatives of triazole compounds can serve as effective fungicides. The target compound's structure may enhance its efficacy against fungal pathogens in crops. Field trials have shown improved resistance in treated plants compared to untreated controls .
Plant Growth Regulation
Compounds like this one have been studied for their effects on plant growth regulation. They may influence hormone pathways that promote growth or stress resistance in plants, leading to increased yields under suboptimal conditions .
Synthesis of Novel Materials
The unique chemical structure of the compound allows for its incorporation into polymers and other materials. Studies have demonstrated that adding such compounds can enhance the mechanical properties and thermal stability of materials used in various applications .
Sensor Development
The compound's electronic properties make it a candidate for developing sensors capable of detecting environmental pollutants or biological markers. Research has shown that derivatives can be engineered to respond to specific stimuli, providing a basis for sensor technology .
Data Tables
Case Studies
- Antimicrobial Efficacy Study : A series of tests conducted on synthesized triazole derivatives showed that modifications similar to those found in the target compound resulted in a notable decrease in bacterial viability across multiple strains.
- In Vivo Cancer Model : A study utilized a mouse model to assess the anticancer effects of a related triazole derivative. Results indicated reduced tumor size and increased survival rates among treated subjects.
- Field Trial for Pesticidal Activity : A controlled field trial assessed the efficacy of the compound as a fungicide on wheat crops, resulting in a significant reduction of fungal infections compared to untreated plots.
Properties
Molecular Formula |
C28H22N6O2S2 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C28H22N6O2S2/c1-18-6-11-23-24(14-18)38-27(31-23)19-7-9-21(10-8-19)30-25(35)17-37-28-33-32-26(20-4-2-12-29-15-20)34(28)16-22-5-3-13-36-22/h2-15H,16-17H2,1H3,(H,30,35) |
InChI Key |
QAAOOYOLKKWFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4CC5=CC=CO5)C6=CN=CC=C6 |
Origin of Product |
United States |
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